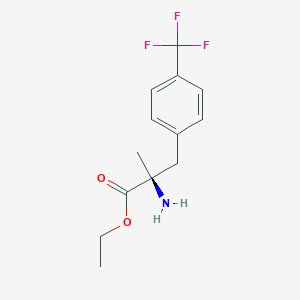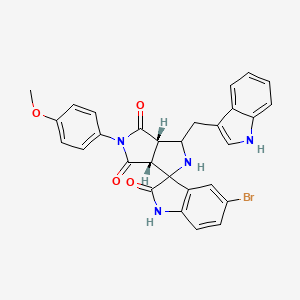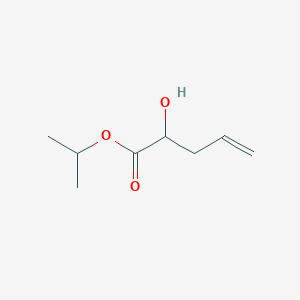
C30H26FN3O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C30H26FN3O5 is a complex organic molecule This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C30H26FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. Common synthetic routes may include:
Aromatic Substitution Reactions: These reactions are used to introduce substituents onto aromatic rings.
Condensation Reactions: These reactions help in forming larger molecules by combining smaller ones.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the molecule.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may also be used to increase the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
C30H26FN3O5: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can convert functional groups to different states.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C30H26FN3O5: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Wirkmechanismus
The mechanism of action of C30H26FN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
C30H26FN3O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with aromatic rings and functional groups such as fluorine, hydroxyl, or amino groups.
Uniqueness: The presence of specific functional groups and the overall molecular structure can give unique properties, such as higher reactivity or specific biological activity.
Eigenschaften
Molekularformel |
C30H26FN3O5 |
|---|---|
Molekulargewicht |
527.5 g/mol |
InChI |
InChI=1S/C30H26FN3O5/c1-38-23-12-9-16(14-24(23)39-2)26(35)25-22-8-5-13-34(22)30(19-15-17(31)10-11-21(19)33-28(30)37)29(25)18-6-3-4-7-20(18)32-27(29)36/h3-4,6-7,9-12,14-15,22,25H,5,8,13H2,1-2H3,(H,32,36)(H,33,37)/t22-,25-,29+,30+/m0/s1 |
InChI-Schlüssel |
LBTVKRBOIFBQGZ-RRWMQESRSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)


